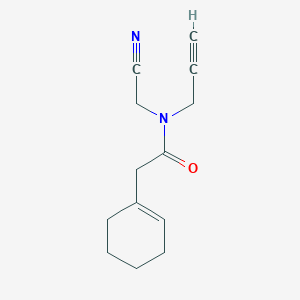
N-(Cyanomethyl)-2-(cyclohexen-1-yl)-N-prop-2-ynylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyanomethyl)-2-(cyclohexen-1-yl)-N-prop-2-ynylacetamide, also known as CCPA, is a chemical compound that has been extensively studied for its potential application in various scientific fields. CCPA belongs to the class of compounds known as adenosine A1 receptor agonists and has been shown to exhibit a high affinity for the adenosine A1 receptor.
Wirkmechanismus
The mechanism of action of N-(Cyanomethyl)-2-(cyclohexen-1-yl)-N-prop-2-ynylacetamide involves its binding to the adenosine A1 receptor. Once bound, N-(Cyanomethyl)-2-(cyclohexen-1-yl)-N-prop-2-ynylacetamide activates the receptor, resulting in a series of downstream signaling events. These events can lead to a variety of physiological effects, including changes in heart rate, blood pressure, and neurotransmitter release.
Biochemical and Physiological Effects:
N-(Cyanomethyl)-2-(cyclohexen-1-yl)-N-prop-2-ynylacetamide has been shown to exhibit a variety of biochemical and physiological effects. In laboratory experiments, N-(Cyanomethyl)-2-(cyclohexen-1-yl)-N-prop-2-ynylacetamide has been shown to decrease heart rate and blood pressure, increase insulin release, and modulate neurotransmitter release. These effects are thought to be mediated by the activation of the adenosine A1 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
N-(Cyanomethyl)-2-(cyclohexen-1-yl)-N-prop-2-ynylacetamide has several advantages as a tool for studying the adenosine A1 receptor. It exhibits a high affinity for the receptor and can be used to selectively activate it in laboratory experiments. However, N-(Cyanomethyl)-2-(cyclohexen-1-yl)-N-prop-2-ynylacetamide also has some limitations. It is relatively expensive to synthesize and can be difficult to obtain in large quantities. Additionally, its effects on other adenosine receptor subtypes are not well understood.
Zukünftige Richtungen
There are several future directions for research on N-(Cyanomethyl)-2-(cyclohexen-1-yl)-N-prop-2-ynylacetamide. One area of interest is its potential use as a therapeutic agent for cardiovascular disease. N-(Cyanomethyl)-2-(cyclohexen-1-yl)-N-prop-2-ynylacetamide has been shown to decrease heart rate and blood pressure in laboratory experiments, making it a promising candidate for the treatment of hypertension. Additionally, further research is needed to fully understand the effects of N-(Cyanomethyl)-2-(cyclohexen-1-yl)-N-prop-2-ynylacetamide on other adenosine receptor subtypes. Finally, the development of new synthesis methods for N-(Cyanomethyl)-2-(cyclohexen-1-yl)-N-prop-2-ynylacetamide could make it more widely available for research purposes.
Synthesemethoden
The synthesis of N-(Cyanomethyl)-2-(cyclohexen-1-yl)-N-prop-2-ynylacetamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are cyclohexenone, propargyl bromide, and cyanide. The first step involves the reaction of cyclohexenone with propargyl bromide in the presence of a base to form 2-(cyclohexen-1-yl)prop-2-yn-1-ol. This intermediate is then reacted with cyanide to form N-prop-2-ynyl-2-(cyclohexen-1-yl)acrylamide. Finally, the addition of a cyanomethyl group to the nitrogen atom of the acrylamide group results in the formation of N-(Cyanomethyl)-2-(cyclohexen-1-yl)-N-prop-2-ynylacetamide.
Wissenschaftliche Forschungsanwendungen
N-(Cyanomethyl)-2-(cyclohexen-1-yl)-N-prop-2-ynylacetamide has been extensively studied for its potential application in various scientific fields. One of the most promising areas of research is its potential use as a tool for studying the adenosine A1 receptor. Adenosine A1 receptors are widely distributed throughout the body and are involved in a variety of physiological processes, including cardiovascular function, neurotransmission, and inflammation. N-(Cyanomethyl)-2-(cyclohexen-1-yl)-N-prop-2-ynylacetamide has been shown to exhibit a high affinity for the adenosine A1 receptor and can be used to selectively activate this receptor in laboratory experiments.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-2-(cyclohexen-1-yl)-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-9-15(10-8-14)13(16)11-12-6-4-3-5-7-12/h1,6H,3-5,7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLCJVLHCMLJBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC#N)C(=O)CC1=CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-2-(cyclohexen-1-yl)-N-prop-2-ynylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2764584.png)
![N-(3-chlorophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2764585.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2764586.png)
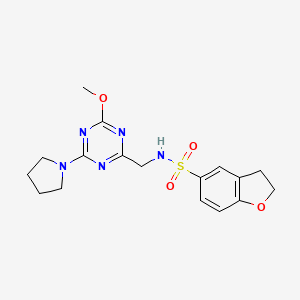
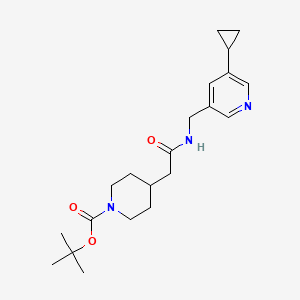
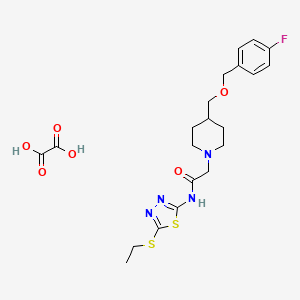
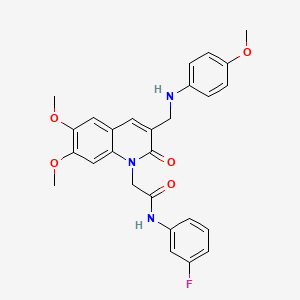
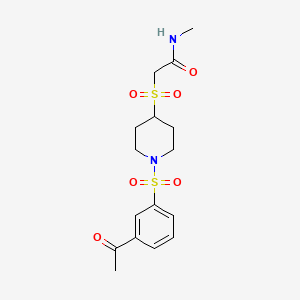
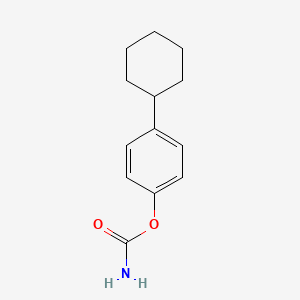

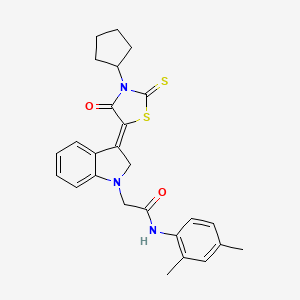
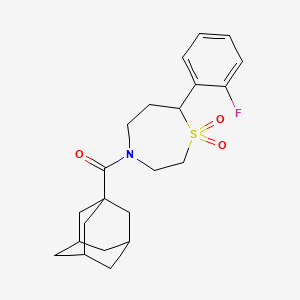

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2764606.png)